![molecular formula C12H10N2O3 B14121886 2-Methoxy-5-nitro-4-phenylpyridine](/img/structure/B14121886.png)
2-Methoxy-5-nitro-4-phenylpyridine
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Overview
Description
2-Methoxy-5-nitro-4-phenylpyridine is a chemical compound with the molecular formula C12H10N2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a methoxy group (-OCH3) at the 2-position, a nitro group (-NO2) at the 5-position, and a phenyl group (-C6H5) at the 4-position of the pyridine ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
The synthesis of 2-Methoxy-5-nitro-4-phenylpyridine can be achieved through several synthetic routes. One common method involves the nitration of 2-methoxy-4-phenylpyridine using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the nitration process and avoid over-nitration. Another method involves the use of Grignard reagents to introduce the phenyl group at the 4-position of the pyridine ring, followed by nitration and methoxylation steps .
Chemical Reactions Analysis
2-Methoxy-5-nitro-4-phenylpyridine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group at the 5-position makes the compound susceptible to electrophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-methoxy-5-amino-4-phenylpyridine, while oxidation of the methoxy group can yield 2-hydroxy-5-nitro-4-phenylpyridine .
Scientific Research Applications
2-Methoxy-5-nitro-4-phenylpyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methoxy-5-nitro-4-phenylpyridine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and phenyl groups may also contribute to the compound’s activity by influencing its binding to target molecules .
Comparison with Similar Compounds
2-Methoxy-5-nitro-4-phenylpyridine can be compared with other similar compounds, such as:
2-Methoxy-5-nitro-4-methylpyridine: This compound has a methyl group instead of a phenyl group at the 4-position, which may affect its chemical reactivity and biological activity.
2-Methoxy-5-nitro-4-chloropyridine:
2-Methoxy-5-nitro-4-aminopyridine: The amino group at the 4-position can introduce different chemical and biological properties compared to the phenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable for various research applications .
Properties
Molecular Formula |
C12H10N2O3 |
---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
2-methoxy-5-nitro-4-phenylpyridine |
InChI |
InChI=1S/C12H10N2O3/c1-17-12-7-10(9-5-3-2-4-6-9)11(8-13-12)14(15)16/h2-8H,1H3 |
InChI Key |
VUQHEKFQUUXCJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1)C2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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